3H-Spiperone is a radiolabeled derivative of spiperone, a compound classified as a butyrophenone antipsychotic. It is primarily utilized in pharmacological research to study dopamine and serotonin receptor interactions. The compound's full chemical name is 3H-Spiperone, with the molecular formula and a molecular weight of approximately 393.47 g/mol. It is particularly known for its high affinity for dopamine D2 receptors, making it an essential tool in neuropharmacology studies.
3H-Spiperone is derived from spiperone, which has been widely used in clinical settings for its antipsychotic properties. As a radioligand, it is classified under the category of neuropharmacological agents and is often employed in autoradiography to visualize receptor binding in various tissues, particularly in studies involving the central nervous system .
The synthesis of 3H-Spiperone involves the incorporation of tritium into the spiperone molecule. This process typically requires specialized conditions to ensure that the tritium label is incorporated without significantly altering the chemical properties of the parent compound.
The typical yield and purity of synthesized 3H-Spiperone are critical for its application as a radioligand in binding studies .
3H-Spiperone primarily participates in receptor-ligand binding interactions rather than traditional chemical reactions. Its binding affinity can be influenced by various factors, including:
In experimental setups, it is essential to control these variables to accurately interpret binding data.
The mechanism of action for 3H-Spiperone involves its role as a competitive antagonist at dopamine D2 receptors. Upon binding:
Studies indicate that 3H-Spiperone can induce receptor isomerization, leading to complex formation with G-proteins, further influencing neurotransmitter dynamics .
These properties are vital for ensuring effective use in laboratory settings where precise measurements are required for binding studies .
3H-Spiperone serves multiple roles in scientific research:
³H-Spiperone (spiroperidol) emerged in the late 1970s as a groundbreaking radioligand for characterizing neuroleptic receptors. Initially developed by Janssen Pharmaceuticals as an antipsychotic, its radiolabeled form enabled the first high-resolution mapping of neurotransmitter receptors in vitro and in vivo. Early studies by Leysen, Gommeren, and Laduron (1978) identified ³H-spiperone's exceptional binding properties: subnanomolar affinity (Kd ≈ 0.05–0.28 nM for D2 receptors), slow dissociation kinetics, and minimal nonspecific binding [1] [8]. This combination made it superior to existing ligands like ³H-haloperidol for quantifying receptor densities. A pivotal discovery was its ability to label multiple sites—dopamine D2-like receptors, serotonin 5-HT₂A receptors, and pharmacologically inert "spirodecanone sites" [1] [6]. Autoradiographic studies in 1981 visually resolved these distinct bindings across brain regions using selective displacers like ADTN (dopaminergic) and cinanserin (serotonergic) [6].
³H-Spiperone revolutionized receptor pharmacology by enabling simultaneous investigation of dopaminergic and serotonergic systems. Its unique polypharmacology allowed differentiation of receptor subtypes based on tissue distribution:
Table 1: Binding Affinities (Ki) of Spiperone at Key Receptors
Receptor | Ki (nM) | Species/System | Selectivity vs. D2 |
---|---|---|---|
D2 | 0.28 | Human recombinant | Reference |
D3 | 0.14 | Human recombinant | 2-fold > D2 |
5-HT₂A | 1.2 | Human recombinant | 4-fold < D2 |
5-HT₂B | 1,114 | Human recombinant | >3,900-fold < D2 |
5-HT₇ | 110 | Human recombinant | 390-fold < D2 |
α1B-adrenergic | 3 | Rat native | 11-fold < D2 |
Data sourced from PDSP database and [4]
The ultra-high affinity of ³H-spiperone (Kd ~50 pM) posed methodological challenges, driving innovations in binding protocols. Key advances include:
Ki = IC50 / (1 + [L]/Kd) When [L] >> Kd and [L] >> [receptor], the correction factor approaches 1, eliminating errors from receptor concentration variations [3] [5] [9]. Validations with D2/D3 inhibitors (e.g., ropinirole, 5-OH-DPAT) showed <15% deviation from Munson-Rodbard-derived Kis.
Table 3: Comparison of Traditional vs. Modified ³H-Spiperone Assays
Parameter | Traditional Protocol | Modified Protocol (Dutta et al.) |
---|---|---|
[³H-spiperone] | 0.1–0.3 nM (≈Kd) | 1–3 nM (10–30 × Kd) |
[Receptor protein] | <0.1 mg/ml | 0.2–0.5 mg/ml |
Separation method | Filtration with washes | Centrifugation or unwashed filtration |
Key correction | Munson-Rodbard equation | Cheng-Prusoff equation |
Artifact control | Low counts, high variability | High counts, low variability |
Throughput | Low (single tubes) | High (96-well plates) |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3